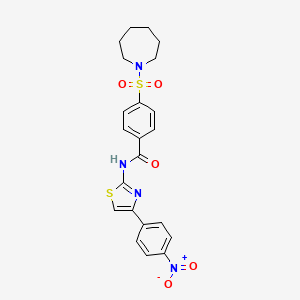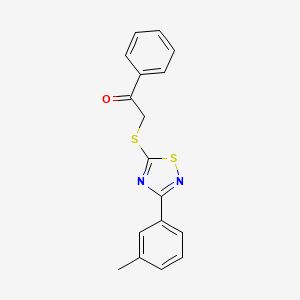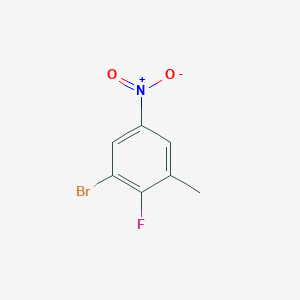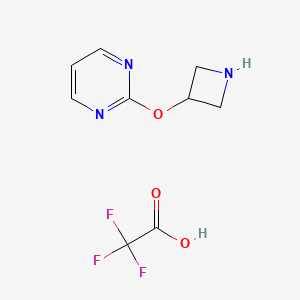![molecular formula C7H11NO2 B2500145 [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol CAS No. 2413870-74-1](/img/structure/B2500145.png)
[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the methanol moiety, making it an alcohol. The structure of this compound includes a propan-2-yl group attached to the fourth position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an α-haloketone and hydroxylamine can lead to the formation of the oxazole ring. The subsequent introduction of the propan-2-yl group can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various commercial products.
Mechanism of Action
The mechanism of action of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxazole ring can interact with enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol: Similar structure but contains a triazole ring instead of an oxazole ring.
[4-(propan-2-yl)-1,2-thiazol-3-yl]methanol: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and ability to form hydrogen bonds, making it a versatile compound in various applications.
Properties
IUPAC Name |
(4-propan-2-yl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6-4-10-8-7(6)3-9/h4-5,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXWVGJDKSHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)

![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)
![4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500069.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2500073.png)



![2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide](/img/structure/B2500082.png)

![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)

